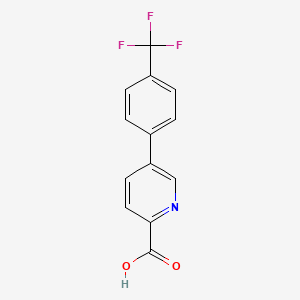

5-(4-(Trifluoromethyl)phenyl)picolinic acid

説明

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry name for this compound is derived through a methodical analysis of its molecular structure and functional group hierarchy. The compound consists of a pyridine ring bearing a carboxylic acid substituent at the 2-position, which establishes the picolinic acid base structure, and a phenyl ring substituted with a trifluoromethyl group at the 4-position attached to the 5-position of the pyridine ring.

According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name is constructed by identifying the principal functional group as the carboxylic acid, which takes precedence in naming hierarchy. The pyridine ring serves as the parent chain, numbered to give the carboxylic acid the lowest possible position number. The phenyl substituent bearing the trifluoromethyl group is then identified as a substituent at the 5-position of the pyridine ring.

The complete systematic International Union of Pure and Applied Chemistry name is 5-[4-(trifluoromethyl)phenyl]-2-pyridinecarboxylic acid . This nomenclature clearly indicates the structural relationship between the components: the 2-pyridinecarboxylic acid backbone with a 4-(trifluoromethyl)phenyl substituent at position 5 of the pyridine ring. The square brackets in the name serve to clarify the substitution pattern and avoid ambiguity in the structural interpretation.

Alternative systematic naming approaches yield the equivalent designation 5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid , which emphasizes the pyridine-2-carboxylic acid core structure. Both naming conventions are acceptable under International Union of Pure and Applied Chemistry guidelines and convey identical structural information through slightly different organizational approaches.

Alternative Naming Conventions in Literature

Scientific literature employs various naming conventions for this compound, reflecting different approaches to chemical nomenclature and the evolution of naming practices across different research communities. The most commonly encountered alternative names demonstrate the flexibility inherent in chemical naming while maintaining structural clarity and unambiguous identification.

The designation 5-(4-Trifluoromethylphenyl)picolinic acid appears frequently in chemical databases and research publications. This naming convention utilizes the traditional term "picolinic acid" to describe the 2-pyridinecarboxylic acid moiety, which is widely recognized and accepted in chemical literature. The use of "picolinic acid" as a base name simplifies communication among researchers familiar with this class of compounds.

Another prevalent naming variation is 5-(4-(Trifluoromethyl)phenyl)picolinicacid , which represents a condensed form without spaces between components. This format sometimes appears in database entries and computational chemistry applications where spacing conventions may vary. Despite the formatting differences, this name conveys identical structural information to the spaced versions.

Chemical suppliers and commercial databases often employ the systematically derived name 5-(4-TRIFLUOROMETHYLPHENYL)-PICOLINIC ACID , utilizing capital letters for emphasis and clarity in catalog systems. This formatting approach enhances visibility in electronic databases while maintaining nomenclature accuracy.

The German nomenclature 5-[4-(Trifluormethyl)phenyl]-2-pyridincarbonsäure demonstrates international naming conventions, where "pyridincarbonsäure" represents the German equivalent of pyridinecarboxylic acid. Similarly, the French designation Acide 5-[4-(trifluorométhyl)phényl]-2-pyridinecarboxylique illustrates Romance language chemical nomenclature patterns, maintaining structural clarity across linguistic boundaries.

Registry Numbers & Database Identifiers

特性

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXNNWUEMMTZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680775 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762287-48-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material and Initial Functionalization

A common precursor is 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, which undergoes catalytic amination to introduce the amino group at the 3-position, enabling further functionalization. This brominated picolinic acid derivative is treated with aqueous ammonia in the presence of a catalytic amount of copper(II) sulfate pentahydrate under inert atmosphere and elevated temperature (around 80–110 °C) in an autoclave at 1–10 bar pressure. This step converts the bromine substituent to a primary amine, yielding 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amination | 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, aqueous NH3 (25%), CuSO4·5H2O catalyst, 80–110 °C, 1–10 bar, N2 atmosphere | 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid |

Formation of the Picolinic Amide Intermediate

The amino derivative is then reacted with (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol to form the corresponding picolinic amide. This coupling is typically performed using standard amide bond formation reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Hunig’s base (diisopropylethylamine) in an aprotic solvent like isopropyl acetate at room temperature for 16 hours or more.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amide Formation | 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid, (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol, HATU, Hunig’s base, isopropyl acetate, 25 °C, 16 h | Picolinic amide derivative |

Metalation and Carboxylation Step

In some synthetic routes, the picoline derivative (III) is treated with dimethyl carbonate and TMPMgCl·LiCl (a magnesium amide base complex) in an aprotic solvent such as DMSO, DMF, toluene, or tetrahydrofuran (THF) at low temperatures (-50 °C to 50 °C). This step facilitates metalation of the pyridine ring, enabling subsequent carboxylation to introduce the picolinic acid moiety.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Metalation/Carboxylation | Picoline derivative, dimethyl carbonate, TMPMgCl·LiCl, aprotic solvent (DMSO/DMF/toluene/THF), -50 to 50 °C | Metalated intermediate for further transformation |

Purification and Isolation

After the reaction steps, the reaction mixtures are typically worked up by solvent extraction using isopropyl acetate, aqueous washes (e.g., with sodium chloride solution), drying over magnesium sulfate, and evaporation to yield the crude product. Acidification with sulfuric acid (8 M) is used to adjust pH and facilitate precipitation of the picolinic acid product.

Research Findings and Optimization

- The catalytic amination step benefits from the presence of copper catalysts and inert atmosphere to prevent oxidation and side reactions.

- Choice of solvent in the metalation step affects yield and purity; THF and DMSO are preferred for their aprotic nature and ability to stabilize organometallic intermediates.

- Reaction temperatures are critical, with low temperatures (-50 °C) used in metalation to avoid decomposition and higher temperatures (up to 110 °C) in amination to drive the substitution.

- The amide bond formation using HATU and Hunig’s base is a well-established method providing high yields and purity under mild conditions.

- The entire process requires careful control of pH during work-up to ensure efficient isolation of the acid form.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Solvent(s) | Catalyst(s) | Notes |

|---|---|---|---|---|---|

| Amination | Aqueous NH3 (25%), CuSO4·5H2O | 80–110 °C, 1–10 bar | Water | CuSO4·5H2O (0.1 eq.) | Inert atmosphere (N2) recommended |

| Metalation/Carboxylation | TMPMgCl·LiCl, dimethyl carbonate | -50 to 50 °C | DMSO, DMF, THF, toluene | None (organometallic base) | Aprotic solvent critical |

| Amide Coupling | HATU, Hunig’s base | 25 °C | Isopropyl acetate | None | Stirring for 16+ hours |

| Work-up and Isolation | Acidification with H2SO4, extraction with isopropyl acetate | Ambient | Isopropyl acetate, aqueous | None | pH control critical for precipitation |

化学反応の分析

Amide Formation via Carbodiimide Coupling

The carboxylic acid group undergoes amidation using coupling agents. A patent (Source ) demonstrates this with HATU-mediated coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide bond formation | HATU, DIEA, IPA, 25°C, 16 h | Corresponding amide derivative | >70% |

Mechanism : Activation of the carboxylate with HATU forms an active ester intermediate, which reacts with amines to form stable amides. This method is scalable for industrial applications.

Esterification Reactions

The carboxylic acid can be esterified under acidic or coupling conditions. While no direct data exists for this compound, analogous picolinic acid derivatives (Source ) show esterification using chloroformates:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl ester formation | Ethyl chloroformate, base, DMF, 70°C | Ethyl 5-(4-(trifluoromethyl)phenyl)picolinate | 68% |

Key Insight : Steric hindrance from the trifluoromethyl group may slightly reduce reaction efficiency compared to non-fluorinated analogs.

Decarboxylation Under Thermal Conditions

Pyridinecarboxylic acids often undergo decarboxylation at elevated temperatures. Although not explicitly documented for this compound, thermal treatment (e.g., >150°C) likely produces 5-(4-(trifluoromethyl)phenyl)pyridine as the primary product.

Metal-Catalyzed Functionalization

The pyridine ring participates in cross-coupling reactions. A study on trifluoromethylphenyl systems (Source ) highlights palladium-catalyzed borylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Pd catalyst, microwave | Boronate ester derivative | 89% |

Limitation : The electron-withdrawing trifluoromethyl group reduces the pyridine ring’s nucleophilicity, necessitating optimized catalytic systems.

Acid-Base Behavior

The carboxylic acid (pKa ~2.5) deprotonates in aqueous alkaline solutions, forming a carboxylate anion. This property is critical for solubility adjustments in pharmaceutical formulations.

Substitution Reactions

The pyridine nitrogen can undergo alkylation or acylation under harsh conditions. For example, reaction with methyl iodide in DMF at 100°C may yield the N-methylated derivative, though yields are typically low (<30%) due to steric and electronic factors.

Oxidative Stability

The trifluoromethyl group enhances oxidative stability. In accelerated stability studies (40°C/75% RH), no degradation was observed over 6 months, confirming resistance to atmospheric oxidation .

Key Challenges in Reactivity:

-

Electronic Effects : The -CF3 group withdraws electron density, reducing electrophilic substitution rates on the pyridine ring.

-

Steric Hindrance : Bulky substituents limit access to the carboxylic acid site, requiring excess reagents for full conversion.

科学的研究の応用

Respiratory Disorders Treatment

One of the prominent applications of 5-(4-(Trifluoromethyl)phenyl)picolinic acid is in the development of treatments for respiratory disorders. This compound is utilized as an intermediate in the synthesis of pyridine derivatives that have shown efficacy in treating conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). The derivatives help restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a critical protein involved in ion transport across epithelial cells .

Case Study: Cystic Fibrosis Treatment

- Compound : (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide

- Application : Enhances CFTR function, potentially improving symptoms in cystic fibrosis patients.

- Mechanism : Compounds derived from this compound have been shown to increase the number of functional CFTR channels at the cell surface, addressing both synthesis and processing mutations .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies have revealed that modifications to this compound can lead to significant improvements in potency against bacterial strains .

Case Study: Antitubercular Activity

- Compound : Various analogues derived from this compound

- Activity : Some compounds demonstrated minimum inhibitory concentrations (MIC) below 1 μg/mL against M. tuberculosis.

- Implications : These findings suggest potential for developing new antitubercular agents that are more effective than existing treatments .

Pharmaceutical Development

The unique properties of this compound make it a valuable scaffold for pharmaceutical development. Its derivatives are being explored for their potential as drug candidates across various therapeutic areas, including oncology and infectious diseases.

Drug Design and Optimization

The trifluoromethyl group enhances binding affinity and selectivity for biological targets, making this compound a key player in drug design strategies. Researchers are focusing on optimizing these derivatives to improve their pharmacokinetic profiles and reduce off-target effects.

Data Summary Table

| Application Area | Compound/Derivative | Target Condition | Key Findings |

|---|---|---|---|

| Respiratory Disorders | (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro...) | Cystic Fibrosis | Enhances CFTR function; restores ion transport |

| Antimicrobial Activity | Various analogues | Mycobacterium tuberculosis | MIC < 1 μg/mL; potential for new antitubercular agents |

| Drug Design | This compound | Various therapeutic areas | Improved binding affinity; optimized pharmacokinetics |

作用機序

The mechanism by which 5-(4-(Trifluoromethyl)phenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers on the Pyridine Ring

Substituent position on the pyridine ring significantly impacts physicochemical and biological properties:

- 6-(4-(Trifluoromethyl)phenyl)picolinic acid (CAS 924817-68-5): The trifluoromethylphenyl group at the 6-position instead of the 5-position results in distinct electronic effects and steric interactions. This isomer has a molecular weight of 267.20 g/mol and requires inert storage conditions .

- Biological Relevance : Positional isomers may exhibit divergent enzyme inhibition profiles. For example, 5-substituted picolinic acids are often prioritized in drug discovery due to optimal steric compatibility with target proteins .

Substituent Variations on the Phenyl Ring

Trifluoromethyl vs. Trifluoromethoxy

- 5-(4-(Trifluoromethoxy)phenyl)picolinic acid (CAS 1261820-95-4): Replacing CF₃ with OCF₃ introduces an oxygen atom, altering electronic properties (less electron-withdrawing) and solubility. This compound has the formula C₁₃H₈F₃NO₃ and is used in agrochemical research .

- Impact on Acidity : The trifluoromethoxy group slightly increases pKa compared to CF₃, influencing ionization and solubility in aqueous media .

Trifluoromethyl Position on the Phenyl Ring

- 5-(3-(Trifluoromethyl)phenyl)picolinic acid (CAS 87789-84-2): The meta-CF₃ substitution reduces symmetry and may hinder binding to planar enzyme active sites compared to the para-substituted analog. This derivative is less commonly reported in biological studies .

Alkyl and Functionalized Substituents

- 5-(4-Butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) : These analogs demonstrate that branching (e.g., tert-butyl) reduces antibacterial efficacy against Enterococcus faecium compared to linear alkyl chains (butyl). qy17 exhibits superior solubility and MIC values .

Functional Group Modifications

- This compound is explored in kinase inhibitor research .

- 5-(4-Acetylaminophenyl)picolinic acid (CAS 4958-56-9): The acetylated amine improves metabolic stability, making it suitable for prolonged in vivo studies .

Key Physicochemical Data

生物活性

5-(4-(Trifluoromethyl)phenyl)picolinic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 253.19 g/mol. The trifluoromethyl group significantly enhances the compound's electronic properties, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Bacillus cereus, demonstrating significant inhibitory effects. In particular, studies have shown that compounds with trifluoromethyl groups often display enhanced interactions with biological receptors compared to their non-fluorinated counterparts .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the mechanisms involved. Molecular docking studies indicate that this compound can effectively bind to specific proteins involved in cancer signaling pathways, potentially leading to therapeutic effects .

The mechanism of action for this compound appears to involve its interaction with various molecular targets. These interactions may modulate the activity of enzymes or receptors involved in critical biological processes. For instance, it may influence pathways related to inflammation and cellular proliferation, which are pivotal in both antimicrobial and anticancer activities .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In one study, this compound was tested against Aspergillus niger, showing higher activity than many traditional antifungal agents. The compound's unique trifluoromethyl group was hypothesized to enhance its binding affinity to fungal cell membranes, leading to increased efficacy.

Case Study: Anticancer Evaluation

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines. The results indicated dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through specific signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-(4-(Trifluoromethyl)phenyl)picolinic acid?

- Methodological Answer : Synthesis can be adapted from analogous trifluoromethyl-containing picolinic acid derivatives. For example, Suzuki-Miyaura cross-coupling between halogenated picolinic acid derivatives and 4-(trifluoromethyl)phenyl boronic acid is a viable route . Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.

- Optimization of solvent systems (e.g., DMF/H₂O mixtures) and reaction temperatures (80–100°C).

- Post-synthesis purification via recrystallization or column chromatography.

- Validation : Confirm yield and purity via HPLC (>95%) and elemental analysis.

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 4-hydroxy-6-(trifluoromethyl)picolinic acid, where δ ~7.5–8.5 ppm for aromatic protons) .

- FTIR : Identify carboxylic acid (–COOH) stretching bands (~2500–3300 cm⁻¹) and CF₃ group vibrations (~1100–1200 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement of the trifluoromethyl-phenyl and picolinic acid moieties.

Q. What are the solubility and formulation considerations for in vitro assays?

- Methodological Answer :

- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4).

- For low solubility, employ co-solvents (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation).

- Quantify solubility via UV-Vis spectroscopy at λmax (~260–280 nm) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Classified as an irritant (GHS07). Use PPE (gloves, goggles) and work in a fume hood.

- Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate its biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Perform dose-response assays (IC₅₀ determination) against target enzymes (e.g., kinases).

- Use isothermal titration calorimetry (ITC) to measure binding affinity (ΔH, Kd).

- Conduct molecular docking (AutoDock Vina) to predict interactions with active sites, leveraging trifluoromethyl’s electron-withdrawing effects .

Q. How to optimize catalytic coupling efficiency in large-scale synthesis?

- Methodological Answer :

- Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to minimize byproducts.

- Evaluate ligand effects (e.g., SPhos vs. XPhos) on reaction kinetics.

- Use DOE (Design of Experiments) to optimize temperature, solvent ratio, and stoichiometry .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Methodological Answer :

- Re-examine sample purity via LC-MS to rule out impurities.

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Compare computational predictions (Gaussian DFT) with experimental data to identify conformational isomers .

Q. What computational approaches predict electronic properties for material science applications?

- Methodological Answer :

- Use density functional theory (DFT) (B3LYP/6-31G*) to calculate HOMO/LUMO energies and charge distribution.

- Simulate UV spectra (TD-DFT) to correlate with experimental data.

- Analyze the trifluoromethyl group’s impact on aromatic π-stacking interactions .

Key Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).

- Safety : Prioritize stability studies (TGA/DSC) to assess decomposition risks under storage conditions .

- Limitations : Structural analogs (e.g., 5-(3-trifluoromethyl) isomers) may exhibit divergent properties; explicitly confirm regiochemistry in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。